2-(Bromomethyl)-2-butylhexan-1-ol
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Overview
Description
2-(Bromomethyl)-2-butylhexan-1-ol is an organic compound that features a bromomethyl group attached to a butylhexanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-butylhexan-1-ol typically involves the bromomethylation of a suitable precursor. One common method involves the reaction of a butylhexanol derivative with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH). This method is advantageous as it minimizes the generation of highly toxic byproducts .
Industrial Production Methods
Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-2-butylhexan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
2-(Bromomethyl)-2-butylhexan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of new drugs and active pharmaceutical ingredients.
Agrochemicals: It is used in the synthesis of pesticides and herbicides.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-2-butylhexan-1-ol involves its reactivity due to the presence of the bromomethyl group and the alcohol group. The bromomethyl group is highly reactive towards nucleophiles, making it a useful intermediate in various chemical reactions. The alcohol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-2-butylhexan-1-ol
- 2-(Iodomethyl)-2-butylhexan-1-ol
- 2-(Hydroxymethyl)-2-butylhexan-1-ol
Uniqueness
2-(Bromomethyl)-2-butylhexan-1-ol is unique due to the presence of the bromomethyl group, which offers superior electrophilicity compared to its chloro and iodo counterparts. This makes it more reactive in substitution reactions, providing a broader range of synthetic applications .
Properties
IUPAC Name |
2-(bromomethyl)-2-butylhexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BrO/c1-3-5-7-11(9-12,10-13)8-6-4-2/h13H,3-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOXFELRSAFJEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(CO)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431869 |
Source
|
Record name | AGN-PC-0MUNA8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174747-95-6 |
Source
|
Record name | AGN-PC-0MUNA8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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